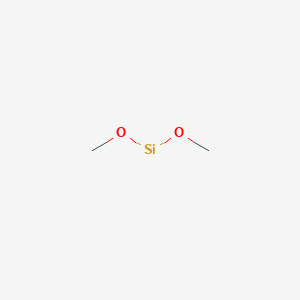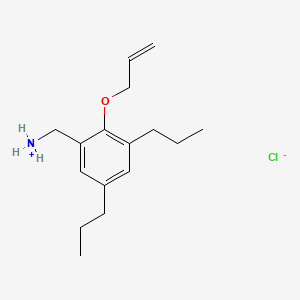![molecular formula C7H4F5NO B13764194 O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)
O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(Pentafluorobenzyl)hydroxylamine: is a chemical compound with the molecular formula C6F5CH2ONH2 . It is commonly used as a derivatizing agent in analytical chemistry, particularly for the detection and quantification of carbonyl-containing compounds such as aldehydes and ketones . This compound is known for its high reactivity and specificity, making it a valuable tool in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-(Pentafluorobenzyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of O-(pentafluorobenzyl)hydroxylamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: O-(Pentafluorobenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly with carbonyl compounds to form oximes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed:
Oximes: Formed from the reaction with aldehydes and ketones.
Amines: Formed through reduction reactions.
Nitroso Compounds: Formed through oxidation reactions.
Scientific Research Applications
O-(Pentafluorobenzyl)hydroxylamine has a wide range of applications in scientific research:
Analytical Chemistry: Used as a derivatizing agent for the detection of carbonyl compounds by gas chromatography (GC) and mass spectrometry (MS).
Environmental Science: Employed in the analysis of environmental samples to detect pollutants and contaminants.
Biochemistry: Utilized in the study of metabolic pathways involving carbonyl-containing intermediates.
Pharmaceutical Industry: Applied in the synthesis and analysis of drug compounds, particularly those containing carbonyl groups.
Mechanism of Action
The primary mechanism by which O-(pentafluorobenzyl)hydroxylamine exerts its effects is through the formation of stable oxime derivatives with carbonyl compounds. This reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, resulting in the formation of a C=N bond and the release of water . The resulting oxime derivatives are often more stable and easier to analyze than the original carbonyl compounds .
Comparison with Similar Compounds
O-Benzylhydroxylamine: Similar in structure but lacks the fluorine atoms, making it less reactive.
O-(4-Nitrobenzoyl)hydroxylamine: Contains a nitro group, which can influence its reactivity and applications.
Methoxyamine hydrochloride: Another hydroxylamine derivative used for similar purposes but with different reactivity profiles.
Uniqueness: O-(Pentafluorobenzyl)hydroxylamine is unique due to the presence of the pentafluorobenzyl group, which enhances its reactivity and specificity towards carbonyl compounds. This makes it particularly valuable in analytical applications where high sensitivity and selectivity are required.
Properties
Molecular Formula |
C7H4F5NO |
|---|---|
Molecular Weight |
213.10 g/mol |
IUPAC Name |
O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H4F5NO/c8-3-1-2(7(12)14-13)4(9)6(11)5(3)10/h1,7H,13H2 |
InChI Key |
NGEIQVDPYAGGEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(ON)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)


![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)





![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)

![Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester](/img/structure/B13764181.png)
![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)

